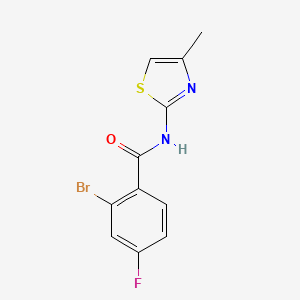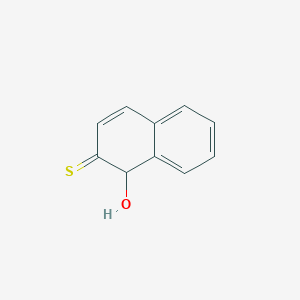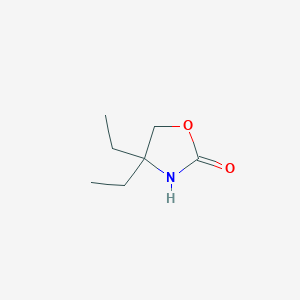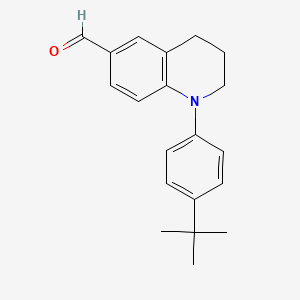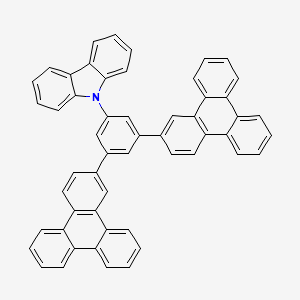
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core substituted with triphenylene groups, which contribute to its distinctive chemical behavior and potential utility in advanced material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach includes the Suzuki-Miyaura coupling reaction, where boronic acid derivatives are coupled with halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its structural stability.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action for 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole largely depends on its application. In the context of OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. Its molecular structure allows for efficient electron mobility and stability under operational conditions.
類似化合物との比較
Similar Compounds
9-Phenylcarbazole: Lacks the triphenylene groups, resulting in different electronic properties.
9-(3,5-Di(triphenylen-2-yl)phenyl)fluorene: Similar structure but with a fluorene core instead of carbazole.
Uniqueness
The presence of triphenylene groups in 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole imparts unique electronic properties, making it particularly suitable for applications in advanced materials like OLEDs. Its structural stability and electron transport capabilities distinguish it from other similar compounds.
特性
分子式 |
C54H33N |
|---|---|
分子量 |
695.8 g/mol |
IUPAC名 |
9-[3,5-di(triphenylen-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C54H33N/c1-3-17-43-39(13-1)41-15-5-7-19-45(41)51-32-34(25-27-47(43)51)36-29-37(31-38(30-36)55-53-23-11-9-21-49(53)50-22-10-12-24-54(50)55)35-26-28-48-44-18-4-2-14-40(44)42-16-6-8-20-46(42)52(48)33-35/h1-33H |
InChIキー |
KEJSBSWTDDGGGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


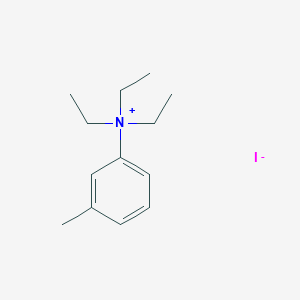
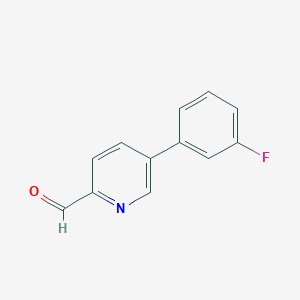
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)
![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
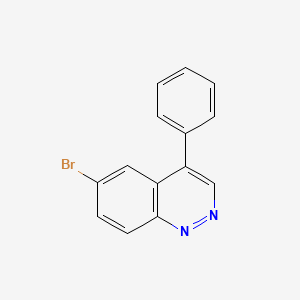
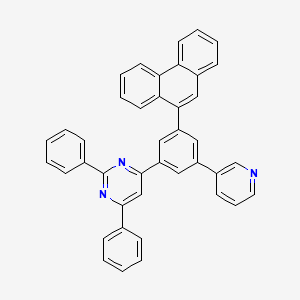
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
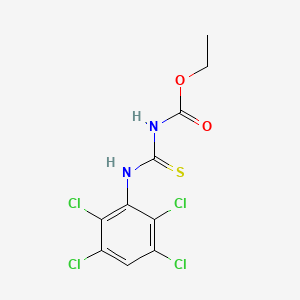
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
